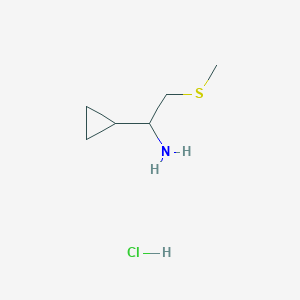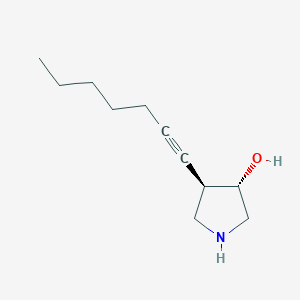![molecular formula C11H22FNO B1531513 (3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine CAS No. 2098050-70-3](/img/structure/B1531513.png)
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine
Descripción general
Descripción
(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine is a useful research compound. Its molecular formula is C11H22FNO and its molecular weight is 203.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
- Synthesis of Antibacterial Agents : Compounds with structures related to "(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine" have been explored in the synthesis of antibacterial agents, particularly pyridonecarboxylic acids. These compounds show significant antibacterial activity and are considered for further biological studies (Egawa et al., 1984).
- Reactions with Amines : Studies on methylation reactions leading to the synthesis of aminocycloheptatrienylidenamines demonstrate the chemical reactivity of cyclic amines, which may share some reactivity principles with "this compound" (Cavazza & Pietra, 1976).
Material Science and Catalysis
- Lipase-Catalyzed Reactions : The use of ethoxyacetate derivatives in lipase-catalyzed kinetic resolutions of amines has shown to increase reaction rates significantly, suggesting potential applications in enantioselective synthesis and material science (Cammenberg, Hult, & Park, 2006).
- Silica Surface Modifications : The gas-phase reaction of aminopropylsilanes with silica surfaces, including catalysts, highlights the significance of such compounds in creating functionalized surfaces for various applications, such as sensors or coatings (White & Tripp, 2000).
Medicinal Chemistry
- Fluorescent Protecting Groups : Certain derivatives, including those related to ethoxy and amino functionalities, have been designed as fluorescent protecting groups for primary amines. These compounds provide insights into the development of novel probes for biochemical research (Kuo & Yang, 2008).
- Water-Soluble Fluorescent Polymers : The development of water-soluble hyperbranched polysiloxanes containing hydroxyl and primary amine groups showcases the use of ethoxy and amino-functionalized compounds in creating new materials with potential applications in bioimaging and diagnostics (Niu et al., 2016).
Propiedades
IUPAC Name |
3-ethoxy-N-[(1-fluorocyclopentyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-2-14-9-5-8-13-10-11(12)6-3-4-7-11/h13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFJEVFEEYVDIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Oxolan-3-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1531432.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531434.png)

![7-Thia-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1531438.png)

![(3S,4R)-4-[2-(thiophen-2-yl)ethynyl]oxolan-3-ol](/img/structure/B1531440.png)
![(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531443.png)
![1-[3-(4-Chlorophenyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1531444.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]oxolan-3-ol](/img/structure/B1531445.png)



![2-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1531450.png)
![3-[(Oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1531451.png)
